molecular formula C14H21ClN2 B7589289 [1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine

[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine

Cat. No. B7589289
M. Wt: 252.78 g/mol
InChI Key: ONGPQRDGZUXOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine, commonly known as CPEP, is a synthetic compound that belongs to the class of piperidine derivatives. CPEP has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

CPEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. CPEP has also been investigated for its potential use as a drug for the treatment of various neurological disorders, such as Parkinson's disease and depression.

Mechanism of Action

The exact mechanism of action of CPEP is not fully understood. However, it is believed to act as a dopamine agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can have a range of physiological effects, including pain relief and mood enhancement.
Biochemical and Physiological Effects:
CPEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain conditions. CPEP has also been shown to have antitumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, CPEP has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPEP is its high yield synthesis method, which makes it a cost-effective and efficient compound for use in laboratory experiments. Additionally, CPEP has a wide range of potential applications, making it a versatile compound for use in various research areas. However, one of the limitations of CPEP is its relatively limited research in humans, which makes it difficult to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on CPEP. One potential area of research is the development of CPEP-based drugs for the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of CPEP and its potential therapeutic applications. Finally, more research is needed to investigate the safety and efficacy of CPEP in human trials, which will be essential for the development of CPEP-based drugs for clinical use.
Conclusion:
In conclusion, CPEP is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPEP has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. While there is still much to be learned about the potential therapeutic applications of CPEP, its versatility and high yield synthesis method make it a promising compound for future research.

Synthesis Methods

The synthesis of CPEP involves the reaction of 1-(2-Chlorophenyl) ethylamine with piperidine in the presence of formaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of CPEP obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of CPEP.

properties

IUPAC Name

[1-[1-(2-chlorophenyl)ethyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-11(13-4-2-3-5-14(13)15)17-8-6-12(10-16)7-9-17/h2-5,11-12H,6-10,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGPQRDGZUXOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCC(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine

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